molecular formula C15H10N2 B11946299 [1-(Naphthalen-2-yl)ethylidene]propanedinitrile CAS No. 10432-43-6

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile

Cat. No.: B11946299
CAS No.: 10432-43-6
M. Wt: 218.25 g/mol
InChI Key: TWBKHMOPAQPVFO-UHFFFAOYSA-N
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Description

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C15H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile typically involves the condensation of naphthalene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where naphthalene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: [1-(Naphthalen-2-yl)ethylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Naphthalen-2-yl)ethylidene]propanedinitrile is used as a building block for the creation of a wide range of organic compounds. Its unique structure allows for the formation of diverse chemical entities, contributing to the advancement of organic chemistry .

Biology and Medicine: Naphthalene derivatives, including this compound, have been studied for their potential biological activities. They are investigated for their ability to interact with biological targets, such as enzymes or receptors, and may have applications in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials. Its electron-accepting and electron-donating properties make it suitable for use in optoelectronic devices and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The compound can participate in various chemical reactions, such as nucleophilic addition or substitution, which allows it to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .

Properties

CAS No.

10432-43-6

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(1-naphthalen-2-ylethylidene)propanedinitrile

InChI

InChI=1S/C15H10N2/c1-11(15(9-16)10-17)13-7-6-12-4-2-3-5-14(12)8-13/h2-8H,1H3

InChI Key

TWBKHMOPAQPVFO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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